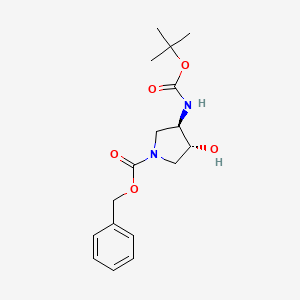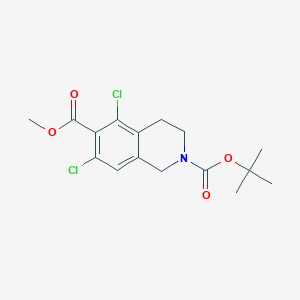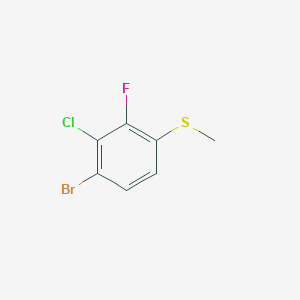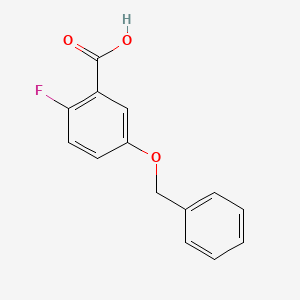
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione, 95% (hereafter referred to as 2-PED) is an organic compound that has recently become of great interest to the scientific community. It has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. 2-PED is a heterocyclic compound that has been synthesized with a range of methods and is known for its stability and solubility in organic solvents.
Applications De Recherche Scientifique
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Mécanisme D'action
2-PED has been studied for its potential applications in various fields, such as synthetic organic chemistry, medicinal chemistry, and drug discovery. In organic chemistry, 2-PED can be used as a starting material in the synthesis of other molecules. In medicinal chemistry, 2-PED can be used as a scaffold for the synthesis of novel drugs. In drug discovery, 2-PED has been used to identify new drug targets and to design new drugs.
Biochemical and Physiological Effects
2-PED has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-PED can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition has been linked to anti-inflammatory effects. In addition, 2-PED has been found to have antioxidant activity, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-PED in laboratory experiments has several advantages. 2-PED is a stable and soluble compound, which makes it easy to work with in the laboratory. It is also relatively inexpensive to produce, which makes it a cost-effective choice for laboratory experiments. However, 2-PED is not suitable for use in medical applications due to its potential toxicity.
Orientations Futures
The potential applications of 2-PED are vast and are still being explored. Some possible future directions for 2-PED research include the development of new drugs, the exploration of its anti-inflammatory and antioxidant properties, and the use of 2-PED as a scaffold for the synthesis of other molecules. Additionally, further research is needed to explore the potential toxicity of 2-PED and to identify any possible adverse effects.
Méthodes De Synthèse
2-PED can be synthesized in a variety of ways, depending on the desired purity and yield. The most commonly used method for producing 2-PED is the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid. This reaction is carried out at room temperature, and the resulting product is a 95% pure 2-PED. Other methods for producing 2-PED include the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in aqueous acetic acid, and the reaction of 2-hydroxy-1-phenylethyl bromide and 1H-isoindole-1,3(2H)-dione in acetic anhydride.
Propriétés
IUPAC Name |
2-(2-hydroxy-1-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-10-14(11-6-2-1-3-7-11)17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVAAYHIMWHTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxy-1-phenylethyl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid, 98%](/img/structure/B6322323.png)






![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)



